molecular formula C12H4Cl6 B165815 2,2',3,3',4,4'-Hexachlorobiphenyl CAS No. 11096-82-5

2,2',3,3',4,4'-Hexachlorobiphenyl

Cat. No. B165815
CAS RN: 11096-82-5
M. Wt: 360.9 g/mol
InChI Key: BTAGRXWGMYTPBY-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’-Hexachlorobiphenyl is an organic chemical that belongs to a group of compounds called polychlorinated biphenyls . This group of organic compounds was used in transformers as dielectric fluids until production was banned in 1979 . It is sometimes referred to as Aroclor 1260 .


Molecular Structure Analysis

The IUPAC name of 2,2’,3,3’,4,4’-hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene . Its molecular formula is C12H4Cl6 . It is a light yellow, soft, sticky resin .


Physical And Chemical Properties Analysis

2,2’,3,3’,4,4’-Hexachlorobiphenyl has a molar mass of 360.86 g·mol−1 . It appears as a viscous oily liquid . It has a density of 1.40 g/mL , a melting point of 150.8 °C , and a solubility in water of 9.70 × 10−10 M . Its vapor pressure is 4.05 × 10−5 mmHg at 25 °C .

Scientific Research Applications

Use in Electrical Transformers and Hydraulic Fluids

  • Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl was formerly used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins, and several daily applications such as paint, ink, and surface coatings .
  • Results or Outcomes : The use of this compound has been discontinued since January 1979 due to its persistence in the environment and potential health risks .

Synthesis of Polychlorinated Dibenzofurans

  • Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl can be used to synthesise polychlorinated dibenzofurans, including tetrachlorinated dibenzofurans (TCDF) and pentachlorinated dibenzofurans (PenCDF). These compounds share a similar structure with polychlorinated dibenzo-p-dioxins .
  • Results or Outcomes : The outcome of this application is the production of TCDF and PenCDF, which are structurally similar to polychlorinated dibenzo-p-dioxins .

Photocatalytic Degradation of PCBs

  • Application Summary : A study investigated the photocatalytic degradation of 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB153), a common PCB contaminant, using a Fe3O4@SiO2@TiO2 core-shell structure .
  • Methods of Application : The nanocomposite was synthesized and characterized using various techniques. The effect of parameters such as catalyst dosage, initial concentration of PCB 153, solution pH, amount of H2O2, and kind of co-solvent on photocatalytic degradation of PCB 153 by the synthesized nanocomposite was investigated .
  • Results or Outcomes : The high degradation efficiency of the nanocomposite, which was 96.5%, was obtained under specific conditions. The rate of mineralization was 75.3%, which had a significant efficiency compared to control experiments .

Use in Closed Systems

  • Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl has been used frequently up and until the ban in late 1977 in closed systems such as transformers, capacitors, and electromagnets .
  • Results or Outcomes : The use of this compound has been discontinued due to its persistence in the environment and potential health risks .

Use in Open Systems

  • Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl was used in open systems like waxes, paints, or plasticizers .
  • Results or Outcomes : The use of this compound has been discontinued due to its persistence in the environment and potential health risks .

Accelerated Photo-transformation in Water

  • Application Summary : A study investigated the accelerated photo-transformation of 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153) in water by dissolved organic matter .
  • Methods of Application : The photolysis of a higher chlorinated polychlorinated biphenyl (PCB) congener (2,2’,4,4’,5,5’-hexachlorobiphenyl, PCB 153) under simulated sunlight in presence of humic acid (HA) was investigated .
  • Results or Outcomes : Degradation of PCB 153 was accelerated significantly by the addition of HA, with a rate constant of 0.0214, 0.0413, and 0.0358 h −1 in the initial 18 h of irradiation in presence of 1, 5, and 20 mg/L HA, respectively .

Use in Flame Retardants

  • Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl was used in flame retardants .
  • Results or Outcomes : The use of this compound has been discontinued due to its persistence in the environment and potential health risks .

Use in Plasticizers

  • Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl was used in plasticizers .
  • Results or Outcomes : The use of this compound has been discontinued due to its persistence in the environment and potential health risks .

Use in Dielectric Fluids

  • Application Summary : 2,2’,3,3’,4,4’-Hexachlorobiphenyl was used in dielectric fluids .
  • Results or Outcomes : The use of this compound has been discontinued due to its persistence in the environment and potential health risks .

Safety And Hazards

2,2’,3,3’,4,4’-Hexachlorobiphenyl is considered a probable carcinogen . It has been assigned the GHS hazard statements H373 and H410 . Precautionary measures include avoiding release to the environment and seeking medical advice if feeling unwell .

properties

IUPAC Name

1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAGRXWGMYTPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Record name 2,2',3,3',4,4'-Hexachlorobiphenyl
Source Wikipedia
URL https://en.wikipedia.org/wiki/2,2%27,3,3%27,4,4%27-Hexachlorobiphenyl
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858932
Record name 2,2',3,3',4,4'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,4'-Hexachlorobiphenyl

CAS RN

38380-07-3, 11096-82-5
Record name PCB 128
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38380-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aroclor 1260
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,2',3',4'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,2',3',4'-Hexachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2',3,3',4,4'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ11O9J71Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
613
Citations
JM Aarts, MS Denison, MA Cox, MAC Schalk… - European Journal of …, 1995 - Elsevier
Using recombinant cell lines showing Ah receptor-controlled expression of a luciferase reporter gene, the interaction of di-ortho-substituted polychlorinated biphenyls (PCBs) with Ah …
Number of citations: 232 www.sciencedirect.com
P Lecavalier, I Chu, A Yagminas… - Journal of toxicology …, 1997 - Taylor & Francis
The subchronic toxicity of 2,2′,3/3′,4,4′-hexachlorobiphenyl (PCB 128) was investigated in rats following dietary exposure at 0, 0.05, 0.5, 5, or 50 ppm for 13 wk. The growth rate …
Number of citations: 34 www.tandfonline.com
A Parkinson, LW Robertson, S Safe - Life Sciences, 1980 - Elsevier
In an attempt to resolve conflicting reports in the literature, the effects of 2, 2', 3, 3', 4, 4'-hexa- and 2, 2', 3', 4, 4', 5-hexachlorobiphenyl on the hepatic microsomal drug-metabolizing …
Number of citations: 24 www.sciencedirect.com
AP Van Birgelen, KM Fase, J van der Kolk… - Environmental …, 1996 - ehp.niehs.nih.gov
We studied the effect of polychlorinated biphenyls (PCBs) on hepatic porphyrin accumulation in female Sprague-Dawley rats by feeding them diets containing 2,3,7,8-tetrachlorodibenzo…
Number of citations: 76 ehp.niehs.nih.gov
SA van der Plas, M Haag-Grönlund, G Scheu… - Toxicology and applied …, 1999 - Elsevier
The hepatic tumor-promoting activity of a mixture of polyhalogenated aromatic hydrocarbons (PHAHs) was studied in a medium term two-stage initiation/promotion bioassay in female …
Number of citations: 22 www.sciencedirect.com
MD Rieth, AJ Lozano - Biophysical Journal, 2021 - cell.com
Persistent organic pollutants (POPs) are organic compounds that bioaccumulate in a wide variety of biological and ecological environments due to their resistive nature to chemical, …
Number of citations: 3 www.cell.com
P Lecavalier - Food and Chemical Toxicology, 1997 - infona.pl
In a 13-week dietary study in rats, 2,2 ,3,3 ,4,4 -hexachlorobiphenyl (PCB 128) produced pathological changes in the thyroid at 0.05 ppm (about 4 μg/kg body weight/day), the lowest …
Number of citations: 0 www.infona.pl
WG Angus, MA Mousa, VM Vargas, JF Quensen… - …, 1997 - europepmc.org
PC12 cells were used to examine the mechanisms by which polychlorinated biphenyls (PCBs) reduce cellular levels of dopamine (DA). In cells treated 3 days with Aroclor 1254, 2, 2', 5, …
Number of citations: 26 europepmc.org
JW Gooch, AA Elskus, PJ Kloepper-Sams… - Toxicology and applied …, 1989 - Elsevier
Polychlorinated biphenyl congeners that are abundant in environmental samples, and known to induce hepatic monooxygenase isozymes in the P450IA gene subfamily in mammals, …
Number of citations: 313 www.sciencedirect.com
K Haraguchi, Y Hirose, Y Masuda, Y Kato… - Fukuoka Igaku Zasshi …, 1999 - europepmc.org
Following the ip administration of 3, 3', 4, 4', 5-pentachlorobiphenyl (CB126) and 2, 2', 3, 3', 4, 4'-hexachlorobiphenyl (CB128) to rats, blood, liver, lung, kidney, adipose tissue and feces …
Number of citations: 5 europepmc.org

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